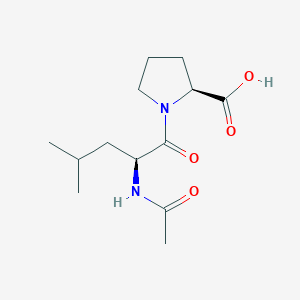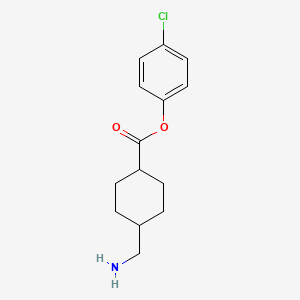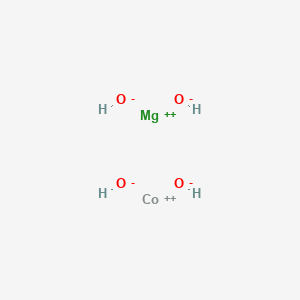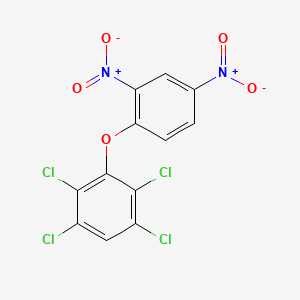![molecular formula C14H24O4Si B14591742 Triethoxy[(2-methylphenoxy)methyl]silane CAS No. 61464-01-5](/img/structure/B14591742.png)
Triethoxy[(2-methylphenoxy)methyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethoxy[(2-methylphenoxy)methyl]silane is an organosilicon compound with the molecular formula C14H24O4Si . It is a colorless liquid that is used in various chemical applications due to its unique properties. This compound is part of the broader class of silanes, which are silicon-based compounds widely used in industrial and research settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[(2-methylphenoxy)methyl]silane typically involves the reaction of 2-methylphenol with chloromethyltriethoxysilane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the silicon atom, displacing the chloride ion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
Triethoxy[(2-methylphenoxy)methyl]silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and ethanol.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Condensation: Often catalyzed by acids or bases and can occur at room temperature or elevated temperatures.
Substitution: Requires nucleophiles such as amines, alcohols, or thiols and is usually conducted under mild conditions.
Major Products Formed
Hydrolysis: Produces silanols and ethanol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted silanes depending on the nucleophile used.
科学的研究の応用
Triethoxy[(2-methylphenoxy)methyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in materials science and catalysis.
Biology: Employed in the modification of surfaces for bioanalytical applications, such as the immobilization of biomolecules on silicon-based sensors.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable, biocompatible coatings.
作用機序
The mechanism of action of Triethoxy[(2-methylphenoxy)methyl]silane involves the hydrolysis of the ethoxy groups to form silanols, which can then condense to form siloxane bonds. This process is crucial for its use in forming stable coatings and adhesives. The molecular targets include hydroxyl groups on surfaces, which react with the silanol groups to form strong covalent bonds.
類似化合物との比較
Similar Compounds
Triethoxysilane: A simpler silane with the formula HSi(OC2H5)3, used in hydrosilylation reactions.
Trimethoxy(2-phenylethyl)silane: A phenyl-functionalized trialkoxy silane used as a siloxane-based precursor.
Triethoxymethylsilane: Used in non-metal surface treatments and as a cross-linking agent.
Uniqueness
Triethoxy[(2-methylphenoxy)methyl]silane is unique due to the presence of the 2-methylphenoxy group, which imparts specific chemical properties such as increased hydrophobicity and thermal stability. This makes it particularly useful in applications requiring durable and resistant coatings.
特性
CAS番号 |
61464-01-5 |
|---|---|
分子式 |
C14H24O4Si |
分子量 |
284.42 g/mol |
IUPAC名 |
triethoxy-[(2-methylphenoxy)methyl]silane |
InChI |
InChI=1S/C14H24O4Si/c1-5-16-19(17-6-2,18-7-3)12-15-14-11-9-8-10-13(14)4/h8-11H,5-7,12H2,1-4H3 |
InChIキー |
KBZOMTGSYPBVAV-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](COC1=CC=CC=C1C)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine](/img/structure/B14591689.png)


![(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14591698.png)


![5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14591720.png)

![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)




![4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane](/img/structure/B14591753.png)
